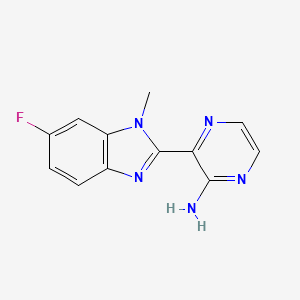![molecular formula C15H19NO3 B7560400 1-[[2-(3-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7560400.png)
1-[[2-(3-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[2-(3-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid, also known as telcagepant, is a small molecule drug that was developed as a treatment for migraine headaches. It belongs to the class of drugs known as calcitonin gene-related peptide (CGRP) receptor antagonists, which work by blocking the action of CGRP, a neuropeptide that is involved in the pathophysiology of migraine.
Wirkmechanismus
Telcagepant works by blocking the CGRP receptor, which is involved in the transmission of pain signals in the trigeminal nerve. By inhibiting the action of CGRP, 1-[[2-(3-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid can reduce the sensitivity of the trigeminal nerve and prevent the onset of migraine attacks.
Biochemical and Physiological Effects
Telcagepant has been shown to have a number of biochemical and physiological effects in the body. It can reduce the release of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathophysiology of migraine. It can also reduce the dilation of blood vessels in the brain, which is another key factor in the development of migraine headaches.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[[2-(3-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid is that it is highly selective for the CGRP receptor, which means that it is less likely to cause off-target effects than other drugs that target the same pathway. However, one limitation is that it has a relatively short half-life, which means that it may need to be administered multiple times per day in order to maintain therapeutic levels in the body.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[[2-(3-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid and other CGRP receptor antagonists. One area of interest is the development of more potent and selective drugs that can be administered less frequently. Another area of interest is the investigation of the long-term safety and efficacy of these drugs, particularly in patients with chronic migraine. Additionally, there is ongoing research into the role of CGRP in other neurological conditions, such as Alzheimer's disease and Parkinson's disease, which may lead to new therapeutic targets for these disorders.
Synthesemethoden
Telcagepant can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One commonly used method involves the condensation of 3-methylbenzoyl chloride with cyclopentanone in the presence of a base, followed by the reaction of the resulting ketone with an amine derivative of alanine.
Wissenschaftliche Forschungsanwendungen
Telcagepant has been extensively studied in preclinical and clinical trials for the treatment of migraine headaches. It has been shown to be effective in reducing the frequency and severity of migraine attacks, as well as improving quality of life for migraine sufferers.
Eigenschaften
IUPAC Name |
1-[[2-(3-methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-5-4-6-12(9-11)10-13(17)16-15(14(18)19)7-2-3-8-15/h4-6,9H,2-3,7-8,10H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSRMYUKFLZXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2(CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(3-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B7560317.png)


![N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide](/img/structure/B7560351.png)
![4-[3-(2-Hydroxyethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7560357.png)

![4-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7560371.png)
![1-[(4-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7560374.png)


![1-[3-(Thian-3-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7560394.png)


